2-Pyridin-4-yl-benzooxazol-5-ylamine is a complex organic compound characterized by the presence of a pyridine ring and a benzooxazole moiety. This compound has garnered interest in various scientific domains, particularly in medicinal chemistry and materials science. The molecular formula for 2-Pyridin-4-yl-benzooxazol-5-ylamine is , with a molecular weight of approximately 211.22 g/mol. It is classified under heterocyclic compounds due to the incorporation of nitrogen and oxygen atoms within its ring structures.
The synthesis of 2-Pyridin-4-yl-benzooxazol-5-ylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
These methods highlight the compound's synthetic versatility, allowing for modifications that can lead to various derivatives.
The structural representation of 2-Pyridin-4-yl-benzooxazol-5-ylamine reveals a fused heterocyclic framework combining both pyridine and benzooxazole functionalities. The compound exhibits specific geometric and electronic properties due to its unique arrangement of atoms:
The presence of nitrogen atoms in both the pyridine and benzooxazole rings contributes to its potential reactivity and biological activity.
2-Pyridin-4-yl-benzooxazol-5-ylamine can participate in several chemical reactions, including:
These reactions allow for the derivatization of the compound, facilitating exploration into its biological and chemical properties.
The mechanism of action for 2-Pyridin-4-yl-benzooxazol-5-ylamine is primarily linked to its interactions with biological targets, particularly in medicinal chemistry applications. The compound has been explored for its potential as an anti-tubercular agent, where it may act by inhibiting specific enzymes or pathways crucial for bacterial survival. The structural features that contribute to its bioactivity include:
This dual functionality enhances its potential therapeutic applications.
The physical properties of 2-Pyridin-4-yl-benzooxazol-5-ylamine include:
Chemical properties include:
2-Pyridin-4-yl-benzooxazol-5-ylamine has several notable applications in scientific research:
These applications underscore the compound's versatility across various fields of research, highlighting its significance in advancing both scientific knowledge and practical applications.
2-Pyridin-4-yl-benzooxazol-5-ylamine is a benzoxazole propiolamide derivative identified as a covalent inhibitor of the AAA-ATPase p97 ortholog in Schistosoma mansoni. This compound selectively disrupts the ubiquitin-proteasome system (UPS) in parasitic flatworms by inducing irreversible modification of Cys519 within the D2 ATPase domain of p97 [1]. Upon binding, it triggers abnormal accumulation of K48-linked polyubiquitinated proteins—a hallmark of UPS impairment—leading to proteostatic collapse and adult worm death in vitro. The compound’s specificity for the parasitic UPS over mammalian systems stems from structural differences in the p97 D2 domain P-loop, enabling selective targeting of schistosomes [1].
The identification of p97 as a therapeutic target originated from a genome-wide RNA interference (RNAi) screen of 576 genes selected for homology to human "druggable" targets. Key steps included:
Table 1: RNAi Screening Outcomes for Key Target Categories in S. mansoni
Target Category | % of Essential Genes | Primary Phenotypes Observed |
---|---|---|
Ubiquitin/Proteasome | 15.9% | Proteostasis collapse, rapid death |
GTPases | 12.7% | Hypercontraction, motility loss |
Kinases/Phosphatases | 11.1% | Tissue degeneration, reduced egg production |
ATPases (including p97) | 9.5% | Detachment, metabolic arrest |
Cryo-EM structural analysis reveals that 2-pyridin-4-yl-benzooxazol-5-ylamine binding induces a unique conformational change in schistosome p97. Key mechanistic insights include:
Table 2: Conformational States of p97 Upon Inhibitor Binding
State | N-Domain Orientation | D2 P-loop Geometry | ATPase Activity |
---|---|---|---|
Apo (No Inhibitor) | Co-planar with D1 ring | Closed, ATP-competent | 100% |
Compound-Bound | Partially disordered | Open, distorted conformation | <20% |
The compound’s benzoxazole-pyridine scaffold positions the electrophilic propiolamide toward Cys519, while hydrophobic interactions stabilize the D2 domain’s "flipped" state [1] [9]. This mechanism is distinct from human p97 inhibitors, as the parasitic ortholog’s Cys519 residue replaces a conserved serine in mammals, explaining the compound’s selectivity [1] [4].
Table 3: Compound Profile of 2-Pyridin-4-yl-benzooxazol-5-ylamine
Property | Value |
---|---|
CAS Registry Number | 349609-85-4 |
Molecular Formula | C₁₂H₉N₃O |
Molecular Weight | 211.22 g/mol |
SMILES Notation | Nc1ccc2c(c1)nc(o2)c1ccncc1 |
Primary Biological Target | S. mansoni p97 ATPase |
Mechanism of Action | Covalent inhibition via Cys519 |
Note: Data compiled from chemical databases and mechanistic studies [3] [5] [1].
This compound exemplifies structure-driven antiparasitic design, leveraging genomic screening and conformational targeting to overcome limitations of phenotypic approaches in schistosomiasis drug discovery [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7